molecular formula C25H29N3O4S B11482321 5'-Methyl-1-[(morpholin-4-YL)methyl]-3'-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

5'-Methyl-1-[(morpholin-4-YL)methyl]-3'-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11482321
M. Wt: 467.6 g/mol
InChI Key: IRMQWPOWQUGPLU-UHFFFAOYSA-N
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Description

5’-Methyl-1-[(morpholin-4-YL)methyl]-3’-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole and thiazolidine moieties in its structure suggests potential biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-1-[(morpholin-4-YL)methyl]-3’-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a thiol with an amine and a carbonyl compound.

    Spiro Compound Formation: The final step involves the formation of the spiro compound by reacting the indole and thiazolidine intermediates under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5’-Methyl-1-[(morpholin-4-YL)methyl]-3’-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and thiazolidine moieties.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5’-Methyl-1-[(morpholin-4-YL)methyl]-3’-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the thiazolidine moiety may contribute to the compound’s overall activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Thiazolidine Derivatives: Compounds containing the thiazolidine ring, such as thiazolidinediones used in diabetes treatment.

Uniqueness

The uniqueness of 5’-Methyl-1-[(morpholin-4-YL)methyl]-3’-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its spiro structure, which combines the indole and thiazolidine moieties. This unique structure may confer distinct biological activities and properties not found in other similar compounds.

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

5-methyl-1'-(morpholin-4-ylmethyl)-3-(4-propoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C25H29N3O4S/c1-3-14-32-20-10-8-19(9-11-20)28-23(29)18(2)33-25(28)21-6-4-5-7-22(21)27(24(25)30)17-26-12-15-31-16-13-26/h4-11,18H,3,12-17H2,1-2H3

InChI Key

IRMQWPOWQUGPLU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)C(SC23C4=CC=CC=C4N(C3=O)CN5CCOCC5)C

Origin of Product

United States

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